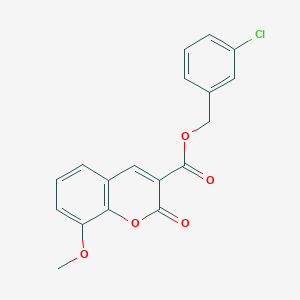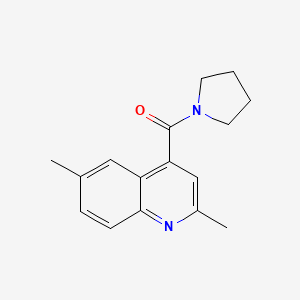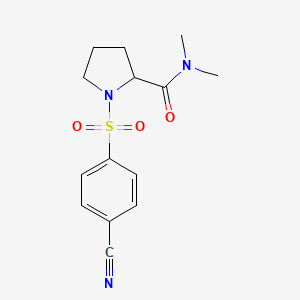![molecular formula C12H18N2O B7466362 1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466362.png)
1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea, also known as MPMPU, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPMPU belongs to the class of urea derivatives and is synthesized by a specific method.
Mechanism of Action
The exact mechanism of action of 1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea is not fully understood. However, it has been suggested that 1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea acts on the GABAergic system by enhancing the activity of GABA receptors. It has also been suggested that 1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea may act on the serotonergic and noradrenergic systems.
Biochemical and Physiological Effects:
1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea has been found to have various biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which leads to its anticonvulsant and anxiolytic activities. It has also been found to increase the levels of serotonin and noradrenaline, which may contribute to its antidepressant effects.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea is its ability to cross the blood-brain barrier, which makes it a potential candidate for the treatment of neurological disorders. However, one of the limitations of 1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for the research on 1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea. One of the directions is to study its potential use in the treatment of other neurological disorders such as multiple sclerosis and epilepsy. Another direction is to study its potential use in the treatment of substance abuse disorders. Further research is also needed to fully understand the mechanism of action of 1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea and its potential side effects.
Conclusion:
In conclusion, 1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its synthesis method is simple and efficient, and it has been found to exhibit anticonvulsant, antidepressant, and anxiolytic activities. 1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea has various biochemical and physiological effects, and its ability to cross the blood-brain barrier makes it a potential candidate for the treatment of neurological disorders. However, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of 1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea involves the reaction of 4-methylbenzylamine with isobutyryl chloride in the presence of a base. The product obtained is then treated with urea in the presence of a catalyst to yield 1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea. This method is a simple and efficient way of synthesizing 1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea.
Scientific Research Applications
1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea has been studied for its potential therapeutic applications in various diseases. It has been found to exhibit anticonvulsant, antidepressant, and anxiolytic activities. It has also been studied for its potential use in the treatment of neuropathic pain, Parkinson's disease, and Alzheimer's disease.
properties
IUPAC Name |
1-[(4-methylphenyl)methyl]-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9(2)14-12(15)13-8-11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFGFLHZVIWRGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(3-methoxyphenyl)ethanone](/img/structure/B7466285.png)
![1-[(3-Chlorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466290.png)
![1-[(4-Chlorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466294.png)

![N-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7466334.png)

![1-[(3-Methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466344.png)
![N-benzyl-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B7466348.png)

![3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-1-pyrrolidin-1-ylpropan-1-one](/img/structure/B7466366.png)
![N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7466369.png)


![3-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]benzonitrile](/img/structure/B7466389.png)